methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by:
- Position 1: A 4-methylphenyl group.
- Position 3: A methyl carboxylate ester.
- Position 5: A 3,4-dichlorophenyl substituent.
This structure combines electron-withdrawing chlorine atoms (enhancing lipophilicity and receptor binding) with a methyl ester moiety (modulating solubility and metabolic stability).
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-3-6-13(7-4-11)22-17(10-16(21-22)18(23)24-2)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZPSDOTVLJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 318256-24-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H14Cl2N2O2
- Molecular Weight : 361.22 g/mol
- CAS Number : 318256-24-5
Biological Activities
The compound has been investigated for various biological activities, including:
-
Anticancer Activity
- Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has demonstrated potency against human breast cancer cells with an IC50 value in the low micromolar range. The presence of the dichlorophenyl group is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells .
- Anti-inflammatory Properties
- Antimicrobial Activity
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors involved in cell signaling pathways.
- It may modulate the activity of kinases or transcription factors that regulate cell proliferation and survival.
- The dichlorophenyl moiety likely plays a crucial role in enhancing binding affinity to target proteins, thereby amplifying its biological effects .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations .
- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities Summary
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding the specific applications of "methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate." However, the search results do provide some related information that could be helpful.
Chemical Properties and Identifiers:
- ChemicalBook provides the basic chemical information for this compound, including its molecular formula (C18H14Cl2N2O2) and molecular weight (361.22) . The CBNumber is CB6380553 .
- AmBeed lists the CAS No. 318256-24-5 for this compound .
Related Research Areas:
- Pyrazoles and their Applications: A study in MDPI discusses the copper-catalyzed dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyridazines and pyrazines, which have various applications . These compounds have been shown to be vasodilators, anticonvulsants, antibiotics, and anticancer agents .
- Pyrazolo[1,5-a]pyrimidines: Research indicates that pyrazolo[1,5-a]pyrimidines could be strategic compounds for optical applications . Their photophysical properties and biological activities allow their use as lipid droplet biomarkers for cancer (HeLa) and normal (L929) cells .
- Triazoles: A Taylor & Francis Online article notes that triazole derivatives have attracted attention for their chemotherapeutic values .
Other Pyrazole Derivatives:
- 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole: PubChem provides details on this pyrazole derivative, including its structure, IUPAC name, InChI, InChIKey, SMILES, molecular formula (C12H14N2), and molecular weight (186.25 g/mol) .
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Sigma-Aldrich details the properties and applications of this compound, which belongs to a family of 5-aminopyrazole derivatives and finds applications in the pharmaceutical and agrochemical industries .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents at key positions of pyrazole derivatives:
Key Observations :
- Position 5 : The 3,4-dichlorophenyl group in the target compound is less common than 4-chlorophenyl (e.g., ). The dichloro substitution may enhance receptor affinity through increased hydrophobic interactions.
- Position 1 : The 4-methylphenyl group in the target compound contrasts with bulkier substituents (e.g., 2,4-dichlorophenyl in ), which may influence steric hindrance during receptor binding.
- Position 3 : Methyl carboxylate esters (target, ) are metabolically labile compared to carboxamides () or carboxylic acids (), suggesting the target may act as a prodrug.
Receptor Binding and Pharmacological Activity
Cannabinoid Receptor Interactions
- CB1 Antagonists: The carboxamide derivative in exhibits nanomolar CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its 4-chlorophenyl and carboxamide groups. The target compound’s ester group may reduce CB1 affinity but improve oral bioavailability.
- CB2 Selectivity: SR 144528 () shows subnanomolar CB2 affinity (Ki = 0.6 nM) with >700-fold selectivity over CB1. The target’s dichlorophenyl group may similarly enhance CB2 interactions, though this requires experimental validation.
Electronic and Lipophilic Properties
- LogP Estimates : The target compound’s logP is likely higher than carboxylic acid derivatives (e.g., ) due to the methyl ester and dichlorophenyl group, favoring blood-brain barrier penetration.
- Solubility : Methyl esters (target, ) generally exhibit better solubility in organic solvents than carboxamides or acids, aiding synthesis and formulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via copper(II)-catalyzed cyclization or condensation reactions. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours has been used for analogous pyrazole derivatives, achieving moderate to high yields . Solvent choice (e.g., green solvents) and temperature control are critical to minimize side reactions. Optimization via microwave-assisted synthesis may improve reaction efficiency.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the pyrazole ring and aromatic groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Employ SHELXL for structure refinement (monoclinic system, space group ) to resolve bond angles and torsional strain . For disordered structures, twin refinement or data truncation may be necessary .
Q. How can researchers assess the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or anticancer activity via MTT assays.
- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for biological targets (e.g., enzymes, receptors) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) on potency using analogs from synthetic libraries .
Advanced Research Questions
Q. How does the 3,4-dichlorophenyl substitution influence pharmacological properties compared to other halogenated analogs?
- Methodological Answer : The 3,4-dichloro configuration enhances electron-withdrawing effects, potentially increasing binding to hydrophobic pockets in target proteins. Compare with analogs like ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, which shows lower antimicrobial activity due to reduced steric bulk . Computational docking (e.g., AutoDock Vina) can model interactions with active sites, while MD simulations (GROMACS) assess stability over time .
Q. What strategies resolve crystallographic challenges (e.g., twinning, disorder) during structure determination?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections . For positional disorder, apply ISOR/SADI restraints or partial occupancy modeling. High-resolution data (<1.0 Å) from synchrotron sources improve accuracy .
Q. How can conflicting SAR data from different studies be reconciled?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or cell lines. Perform meta-analysis using standardized protocols (e.g., OECD guidelines) and validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with crystallographic data to confirm binding modes .
Q. What are the stability profiles of this compound under physiological conditions, and how does solubility impact bioassays?
- Methodological Answer :
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester group.
- Solubility : Use DMSO for stock solutions, but dilute to <1% in assays to avoid cytotoxicity. For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .
Q. What computational tools predict toxicity and ecotoxicological risks for this compound?
- Methodological Answer :
- In silico Toxicity : Use QSAR models (e.g., TEST, ProTox-II) to estimate LD and hepatotoxicity.
- Ecotoxicology : Apply EPI Suite to predict bioaccumulation (logP) and environmental persistence. Experimental validation via Daphnia magna or algal growth inhibition tests is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
